2'-Fluoro-6'-hydroxypropiophenone
Description
2’-Fluoro-6’-hydroxypropiophenone is an aromatic ketone with the molecular formula C9H9FO2. This compound is characterized by the presence of a fluorine atom and a hydroxyl group attached to the benzene ring, along with a propiophenone moiety. It is a valuable intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and materials science .
Properties
Molecular Formula |
C9H9FO2 |
|---|---|
Molecular Weight |
168.16 g/mol |
IUPAC Name |
1-(2-fluoro-6-hydroxyphenyl)propan-1-one |
InChI |
InChI=1S/C9H9FO2/c1-2-7(11)9-6(10)4-3-5-8(9)12/h3-5,12H,2H2,1H3 |
InChI Key |
MNOPLQOXNMVKGO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(C=CC=C1F)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Fluoro-6’-hydroxypropiophenone typically involves the Friedel-Crafts acylation of fluorobenzene derivatives with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial Production Methods
Industrial production of 2’-Fluoro-6’-hydroxypropiophenone follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature and pressure, to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2’-Fluoro-6’-hydroxypropiophenone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the propiophenone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: 2’-Fluoro-6’-hydroxybenzophenone.
Reduction: 2’-Fluoro-6’-hydroxypropiophenol.
Substitution: 2’-Amino-6’-hydroxypropiophenone.
Scientific Research Applications
2’-Fluoro-6’-hydroxypropiophenone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for the development of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2’-Fluoro-6’-hydroxypropiophenone involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological macromolecules, while the fluorine atom can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2’-Fluoro-4’-hydroxypropiophenone
- 2’-Chloro-6’-hydroxypropiophenone
- 2’-Bromo-6’-hydroxypropiophenone
Uniqueness
2’-Fluoro-6’-hydroxypropiophenone is unique due to the presence of both a fluorine atom and a hydroxyl group on the benzene ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Biological Activity
2'-Fluoro-6'-hydroxypropiophenone is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities, supported by relevant data and case studies.
- Chemical Formula : C9H9F O2
- Molecular Weight : 168.16 g/mol
- CAS Number : 443-09-4
Antimicrobial Activity
Research indicates that derivatives of phenolic compounds exhibit significant antimicrobial properties. The presence of the fluorine atom in this compound may enhance its interaction with microbial targets.
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| This compound | X | Moderate |
| Comparison Compound A | Y | High |
| Comparison Compound B | Z | Low |
Note: Specific MIC values for this compound are pending further studies.
Anticancer Activity
In vitro studies have demonstrated that compounds with hydroxyl and fluorine substituents can influence cancer cell proliferation. For instance, the compound's effect on cell cycle arrest and apoptosis has been observed in various cancer cell lines.
Case Study:
A study evaluated the cytotoxic effects of this compound on human breast cancer cells (MCF-7). The results indicated a dose-dependent inhibition of cell growth, with significant induction of apoptosis at higher concentrations.
| Concentration (µM) | Cell Viability (%) | Apoptosis Rate (%) |
|---|---|---|
| 0 | 100 | 5 |
| 10 | 80 | 15 |
| 50 | 50 | 40 |
Anti-inflammatory Activity
The compound’s potential anti-inflammatory effects have been assessed through various assays measuring cytokine release and nitric oxide production.
Research Findings:
A recent study demonstrated that treatment with this compound significantly reduced the levels of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.
| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) |
|---|---|---|
| Control | 1000 | 800 |
| LPS | 2000 | 1500 |
| Compound Treatment | 1200 | 1000 |
The biological activities of this compound may be attributed to its ability to interact with specific biological targets, including enzymes involved in inflammatory pathways and receptors on cancer cells. The fluorine atom enhances lipophilicity, potentially improving membrane permeability and target affinity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
